molecular formula C10H9BrO3 B15320191 4-(4-Bromophenyl)-2-oxobutanoic acid

4-(4-Bromophenyl)-2-oxobutanoic acid

Katalognummer: B15320191
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: GEYGULICSLYYGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-2-oxobutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-oxobutanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine and suitable organic solvents. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-2-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-2-oxobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxobutanoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the bromine atom and the oxobutanoic acid moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

4-(4-bromophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H9BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5H,3,6H2,(H,13,14)

InChI-Schlüssel

GEYGULICSLYYGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC(=O)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.